Tert-butyl 3-(cyclopropylamino)pyridazine-4-carboxylate
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Overview
Description
Tert-butyl 3-(cyclopropylamino)pyridazine-4-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclopropylamino)pyridazine-4-carboxylate typically involves the reaction of a pyridazine derivative with a cyclopropylamine under specific conditions. One common method includes the use of tert-butyl 4-chloropyridazine-3-carboxylate as a starting material, which undergoes nucleophilic substitution with cyclopropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclopropylamino)pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylamine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(cyclopropylamino)pyridazine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopropylamino)pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Cyclopropylamine Derivatives: Other compounds containing the cyclopropylamine moiety.
Uniqueness
Tert-butyl 3-(cyclopropylamino)pyridazine-4-carboxylate is unique due to its specific combination of the pyridazine ring and the cyclopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)pyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)9-6-7-13-15-10(9)14-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQHPDSFPNEZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=NC=C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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